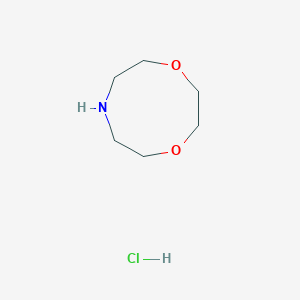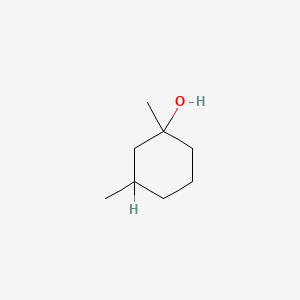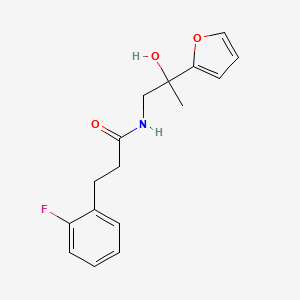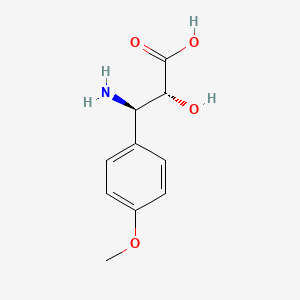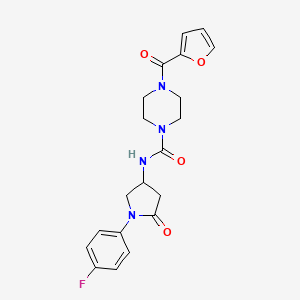
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O4 and its molecular weight is 400.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational Analysis and Antipsychotic Potential
Conformationally restricted compounds, including those related to the structure , have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have shown affinity for dopamine and serotonin receptors, which are critical targets in the development of antipsychotic drugs. The research indicates that the potency and selectivity of these compounds depend significantly on the amine fragment connected to their structure, suggesting their relevance in designing drugs with improved efficacy and reduced side effects for treating psychotic disorders (Raviña et al., 2000).
Neuroinflammation Imaging
Another study focused on developing ligands for PET imaging of neuroinflammation, a critical aspect of neurodegenerative diseases like Alzheimer's. Compounds structurally similar to the one mentioned have been synthesized for this purpose, demonstrating the potential to image colony-stimulating factor 1 receptor (CSF1R) in vivo. This research underscores the importance of these compounds in advancing our understanding of neuroinflammation and providing new avenues for diagnosing and monitoring neurodegenerative diseases (Lee et al., 2022).
Dopamine Receptor Imaging
In the field of positron emission tomography (PET), carbon-11-labeled carboxamide derivatives, related in structure to the compound , have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These developments are crucial for understanding the dopaminergic system's role in various neuropsychiatric conditions, offering insights into the brain's dopamine dynamics and aiding in the diagnosis and treatment of disorders characterized by dopaminergic dysfunction (Gao et al., 2008).
Serotonin Receptor Antagonists
Compounds structurally related to "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide" have been prepared as selective and high-affinity serotonin 5-HT1A receptor antagonists. These developments are significant for psychiatric research, offering potential new treatments for disorders involving serotonin dysregulation, such as depression, anxiety, and schizophrenia (García et al., 2014).
Met Kinase Inhibition
Research into selective Met kinase inhibitors has identified compounds with structural similarities to the one mentioned, highlighting their role in cancer treatment. These inhibitors have shown promise in tumor growth inhibition, demonstrating the potential of such compounds in developing targeted cancer therapies (Schroeder et al., 2009).
特性
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c21-14-3-5-16(6-4-14)25-13-15(12-18(25)26)22-20(28)24-9-7-23(8-10-24)19(27)17-2-1-11-29-17/h1-6,11,15H,7-10,12-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQKDMILQTPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-methylisoxazol-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2913375.png)


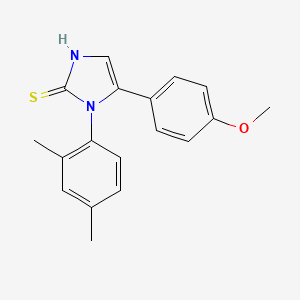
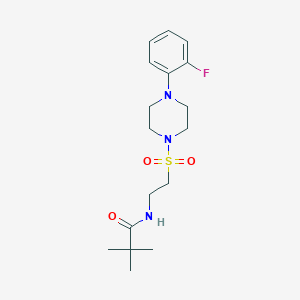
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2913381.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2913383.png)
